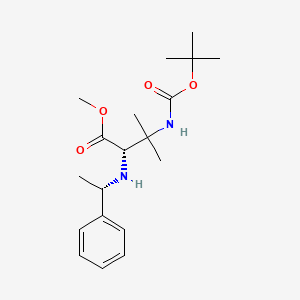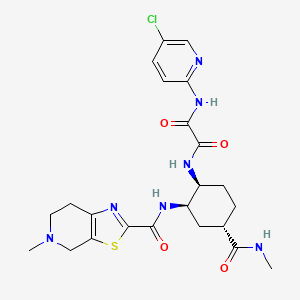
3-甲基吡啶咪唑酰肼
描述
3-Methylpicolinimidohydrazide (3-MPH) is a novel compound that has been identified as a potential therapeutic agent for a variety of diseases and conditions. It is a small molecule that is structurally similar to the natural amino acid tryptophan, and has been found to possess a variety of biological activities. 3-MPH has been studied extensively in both in vitro and in vivo models and has been found to possess anti-inflammatory, anti-proliferative, and anti-oxidant properties. It has also been found to have potential applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
科学研究应用
抗菌活性
由4-苯基吡啶咪唑酸甲酯合成的腙衍生物表现出显着的抗菌特性。这些化合物,包括具有3-甲基吡啶咪唑酰肼结构的化合物,对革兰氏阳性菌和结核菌表现出不同程度的有效性。例如,一项研究发现,化合物3b对所测试的革兰氏阳性菌表现出显着的活性,使其成为抗菌药物开发中进一步优化的有希望的候选者。类似地,含有硝基呋喃体系的衍生物表现出显着的抑菌活性,突出了它们在抗结核药物研究中的潜力 (Gobis等,2022).
抗增殖作用
含有N-甲基吡啶酰胺部分的新型二芳基硫代氨基脲衍生物的研究揭示了对癌细胞系有希望的抗增殖活性。具体来说,具有卤素取代基的化合物对包括A549、H460和HT-29在内的各种癌细胞系表现出低微摩尔范围内的细胞毒性。其中,化合物7g因其显着的抗增殖活性而脱颖而出,突出了3-甲基吡啶咪唑酰肼衍生物在癌症治疗策略中的潜力 (Zhai等,2013).
糖尿病管理
由吡啶甲酸盐配体(包括3-甲基吡啶甲酸盐)形成的VIVO化合物与血红蛋白和红细胞的相互作用因其潜在的抗糖尿病特性而受到研究。这些研究探讨了此类化合物如何增强胰岛素敏感性,为糖尿病管理提供了新途径。研究表明,只有特定的VIVO复合物才显着穿透红细胞膜,这表明这些化合物(包括与3-甲基吡啶咪唑酰肼相关的化合物)的结构构型可能会影响它们作为潜在糖尿病管理方案的功效 (Sanna等,2014).
属性
IUPAC Name |
N'-amino-3-methylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPVJRVSCXBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinimidohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)




![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)


